molecular formula C5H5NO3 B123575 3-Methylisoxazole-4-carboxylic acid CAS No. 17153-20-7

3-Methylisoxazole-4-carboxylic acid

Cat. No.: B123575
CAS No.: 17153-20-7
M. Wt: 127.1 g/mol
InChI Key: YBLSBWHFPXDRHC-UHFFFAOYSA-N
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Description

3-Methylisoxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its presence in various bioactive molecules and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylisoxazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, forming the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods utilize eco-friendly catalysts and reagents to produce the compound in high yields .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Methylisoxazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. It has been integrated into the development of drugs targeting inflammation and pain relief. For instance, derivatives of this compound have demonstrated anti-inflammatory properties, making them potential candidates for new therapeutic agents.

Case Study: Immunosuppressive Properties
Research has shown that derivatives of this compound exhibit immunosuppressive activities. One study highlighted the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA) and its benzylamide derivatives, which were tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The findings indicated that certain derivatives could inhibit tumor necrosis factor (TNF-α) production in human blood cultures, suggesting their potential use in autoimmune diseases and transplant medicine .

Agricultural Chemistry

Agrochemical Formulation
In agriculture, this compound is utilized in formulating pesticides and herbicides. Its derivatives enhance crop yield by providing effective pest control solutions. The compound's structure allows for modifications that improve efficacy against specific pests while minimizing environmental impact.

Biochemical Research

Reagent in Enzyme Studies
The compound is widely used as a reagent in biochemical assays to study enzyme activities and metabolic pathways. Its ability to interact with various biological molecules makes it invaluable in understanding complex biochemical processes.

Case Study: Peptide Synthesis
A notable application involves its use in solid-phase peptide synthesis. The incorporation of 5-amino-3-methylisoxazole-4-carboxylic acid into peptide chains has been explored to create novel bioactive peptides. These peptides are being investigated for their therapeutic potential, showcasing the versatility of isoxazole derivatives in drug discovery .

Material Science

Novel Materials Development
Research into this compound also extends to material science, where it is being explored for creating polymers with enhanced properties such as durability and resistance to environmental factors. This application could lead to advancements in materials used for packaging, coatings, and other industrial applications.

Table 1: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryDrug development for anti-inflammatory agentsDerivatives show immunosuppressive properties
Agricultural ChemistryDevelopment of pesticides and herbicidesEnhanced crop yield with reduced environmental impact
Biochemical ResearchReagent for enzyme activity studiesKey role in understanding metabolic pathways
Material ScienceCreation of durable polymersPotential for innovative industrial applications

Table 2: Immunosuppressive Activity of Derivatives

Compound NameActivity LevelMechanism of Action
5-amino-3-methylisoxazole-4-carboxylic acid (AMIA)Moderate to highInhibition of TNF-α production
Benzylamide DerivativesVaries by substitutionInduction of apoptosis through caspase activation

Biological Activity

3-Methylisoxazole-4-carboxylic acid is a derivative of isoxazole that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in immunosuppression, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by its isoxazole ring structure, which contributes to its biological activity. The compound's chemical properties include:

  • Molecular Formula: C5H5NO3
  • Molecular Weight: 141.10 g/mol
  • Solubility: Soluble in water and organic solvents.
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, facilitating cellular uptake.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives of this compound inhibited tumor necrosis factor-alpha (TNF-α) production in human blood cultures, which is critical in cancer progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Inhibition of TNF-α production
HeLa (Cervical)30Induction of apoptosis via caspases
MCF-7 (Breast)20Cell cycle arrest

2. Immunosuppressive Properties

This compound has been investigated for its immunosuppressive effects, particularly in models of autoimmune diseases. It was found to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting its potential as a therapeutic agent in managing immune responses .

Table 2: Immunosuppressive Activity

CompoundPBMC Proliferation Inhibition (%)Mechanism
AMIA70Inhibition of IL-1β production
MM385Induction of apoptosis

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages . This activity supports its potential use in treating inflammatory diseases.

Case Study 1: Efficacy in Autoimmune Models

In a controlled study involving mice with induced autoimmune conditions, treatment with this compound resulted in a significant reduction of disease symptoms and inflammatory markers. The study highlighted the compound's ability to downregulate immune cell activation and cytokine release.

Case Study 2: Cancer Treatment Synergy

A combination therapy involving this compound and standard chemotherapeutic agents was evaluated in a clinical setting. Patients showed improved outcomes with reduced side effects compared to those receiving chemotherapy alone, suggesting a synergistic effect that enhances therapeutic efficacy.

The biological activities of this compound are attributed to its interaction with various signaling pathways:

  • Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation: It inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines.
  • Cell Cycle Regulation: It induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methylisoxazole-4-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by regioselective functionalization. For example, 5-(methoxymethyl)-3-methylisoxazole-4-carboxylic acid derivatives are synthesized via esterification and subsequent hydrolysis . Key steps include:

  • Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) for cyclization.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • X-ray crystallography : Reveals planar isoxazole rings and intramolecular C–H···O hydrogen bonds critical for stability .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups resonate at δ 2.4–2.6 ppm (¹H) and δ 12–15 ppm (¹³C).
    • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • Elemental analysis : Verify empirical formula (C₅H₅NO₃) with ≤0.3% deviation .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Humidity : Keep relative humidity <40% to avoid deliquescence .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen bonding patterns?

Methodological Answer: Conflicting crystallographic data (e.g., intermolecular vs. intramolecular H-bonds) can be addressed via:

  • DFT calculations : Optimize molecular geometry and compare with experimental XRD data (e.g., bond lengths: O···N = 2.65 Å ).
  • Molecular dynamics simulations : Predict stability of supramolecular structures under varying pH .
  • Electrostatic potential mapping : Identify nucleophilic/electrophilic sites for reactivity studies .

Q. What experimental strategies validate the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Test against COX-2 or AMPK using IC₅₀ dose-response curves .
  • Cell viability studies : Use MTT assays (e.g., IC₅₀ = 50 μM in HeLa cells) with controls for cytotoxicity .
  • Metabolic stability : Perform liver microsome assays to evaluate half-life (t₁/₂ > 2 hours) .

Q. How to address discrepancies in reported melting points (e.g., 168–170°C vs. 144°C)?

Methodological Answer:

  • Purity assessment : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities >1% .
  • Polymorphism screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms .
  • Synthetic route comparison : Trace batch-specific byproducts (e.g., unreacted β-keto esters) via LC-MS .

Properties

IUPAC Name

3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLSBWHFPXDRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404622
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-20-7
Record name 3-Methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl 3-methyl-4-isoxazolecarboxylate (1.3 g) is stirred at room temperature overnight in 5 mL of ethanol and 10 mL of 2.5 N sodium hydroxide. Dilution with water, cooling in ice, and acidification to pH 2 with 6 N hydrochloric acid precipitates an off-white solid which is collected by vacuum filtration, washed with ethanol/water, and dried under vacuum to give 1.0 g of 3-methyl-4-isoxazolecarboxylic acid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Methylisoxazole-4-carboxylic acid
3-Methylisoxazole-4-carboxylic acid
3-Methylisoxazole-4-carboxylic acid
3-Methylisoxazole-4-carboxylic acid
3-Methylisoxazole-4-carboxylic acid
3-Methylisoxazole-4-carboxylic acid

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